molecular formula C22H34N2O5 B4254234 methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate

methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate

Cat. No. B4254234
M. Wt: 406.5 g/mol
InChI Key: MLNSIHYLVNVTGM-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate, also known as MPV17, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPV17 is a valine ester derivative of a benzoyl-substituted piperidine, which has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate is not yet fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of inflammation.
Biochemical and Physiological Effects:
methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate has also been shown to enhance the activity of GABA receptors, leading to the reduction of neuronal activity and the alleviation of pain and seizures. Additionally, methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate is its potential therapeutic applications, making it a promising candidate for the treatment of various diseases. However, one of the limitations of methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate is its limited solubility in water, which may pose challenges in its formulation and administration.

Future Directions

Future research on methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate should focus on its potential therapeutic applications and its mechanism of action. Additionally, further studies should be conducted to determine the optimal dosage and administration route of methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate for its potential therapeutic applications. Furthermore, studies should be conducted to investigate the potential side effects of methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate and its long-term safety profile. Finally, the development of more efficient synthesis methods for methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate may facilitate its use in scientific research and potential therapeutic applications.

Scientific Research Applications

Methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of various diseases. methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate has also been studied for its neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl (2S)-2-[[4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O5/c1-14(2)20(22(26)28-6)23-21(25)16-7-8-18(27-5)19(13-16)29-17-9-11-24(12-10-17)15(3)4/h7-8,13-15,17,20H,9-12H2,1-6H3,(H,23,25)/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNSIHYLVNVTGM-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC(=C(C=C1)OC)OC2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC(=C(C=C1)OC)OC2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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